

Chemical structure and IUPAC name of 2-(Trifluoromethoxy)benzyl alcohol

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Compound of Interest

Compound Name: 2-(Trifluoromethoxy)benzyl alcohol

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An In-depth Technical Guide to 2-(Trifluoromethoxy)benzyl Alcohol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of **2-(Trifluoromethoxy)benzyl alcohol**, a key intermediate in organic synthesis. It covers the compound's chemical structure, nomenclature, physicochemical properties, a representative synthesis protocol, and its applications in the development of pharmaceuticals and agrochemicals.

Chemical Identity and Structure

2-(Trifluoromethoxy)benzyl alcohol is an aromatic alcohol distinguished by a trifluoromethoxy (-OCF₃) group at the ortho position of the benzene ring. This functional group is of significant interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and bioavailability of target molecules.^[1]

- IUPAC Name: [2-(Trifluoromethoxy)phenyl]methanol
- CAS Number: 175278-07-6^{[1][2]}
- Molecular Formula: C₈H₇F₃O₂^{[1][2]}
- Molecular Weight: 192.14 g/mol ^{[1][2]}

- Chemical Structure: (A 2D representation of the chemical structure consists of a benzene ring substituted at position 1 with a hydroxymethyl group (-CH₂OH) and at position 2 with a trifluoromethoxy group (-OCF₃).)

Physicochemical Properties

The properties of **2-(Trifluoromethoxy)benzyl alcohol** make it a versatile reagent for various chemical transformations. Quantitative data are summarized in the table below.

Property	Value	Source(s)
Appearance	White to almost white clear liquid or fused solid	[1][2]
Boiling Point	96-98 °C at 12 mmHg	[1][2]
Density	1.337 ± 0.06 g/cm ³ (Predicted)	[2][3]
Refractive Index (n _{20D})	1.4480 to 1.4520	[2][3]
Purity	≥ 96% (GC)	[1]
Storage Conditions	Store at room temperature, sealed in a dry environment	[1][2][3]

Synthesis and Experimental Protocols

2-(Trifluoromethoxy)benzyl alcohol is primarily used as an intermediate in organic synthesis. [2] A common and effective method for its preparation is the reduction of the corresponding carboxylic acid, 2-(trifluoromethoxy)benzoic acid. The following protocol is a representative example based on established methods for the reduction of substituted benzoic acids to benzyl alcohols.

Representative Protocol: Reduction of 2-(Trifluoromethoxy)benzoic Acid

This procedure is based on the well-documented reduction of aromatic carboxylic acids using borane complexes, a standard transformation in organic synthesis.

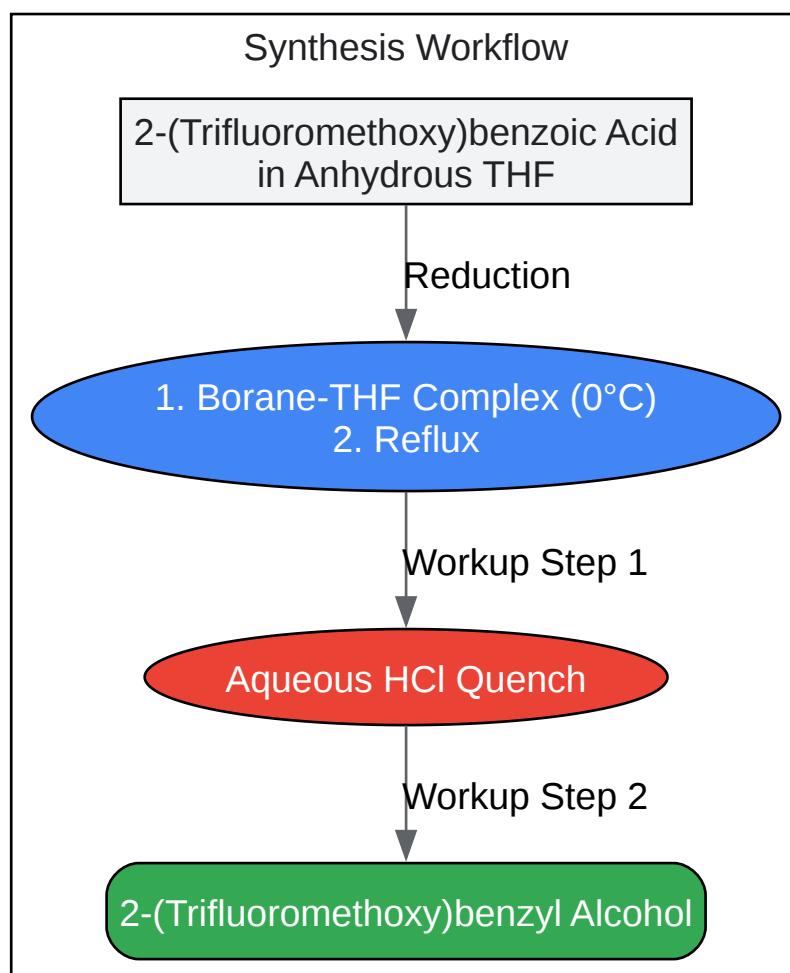
Materials:

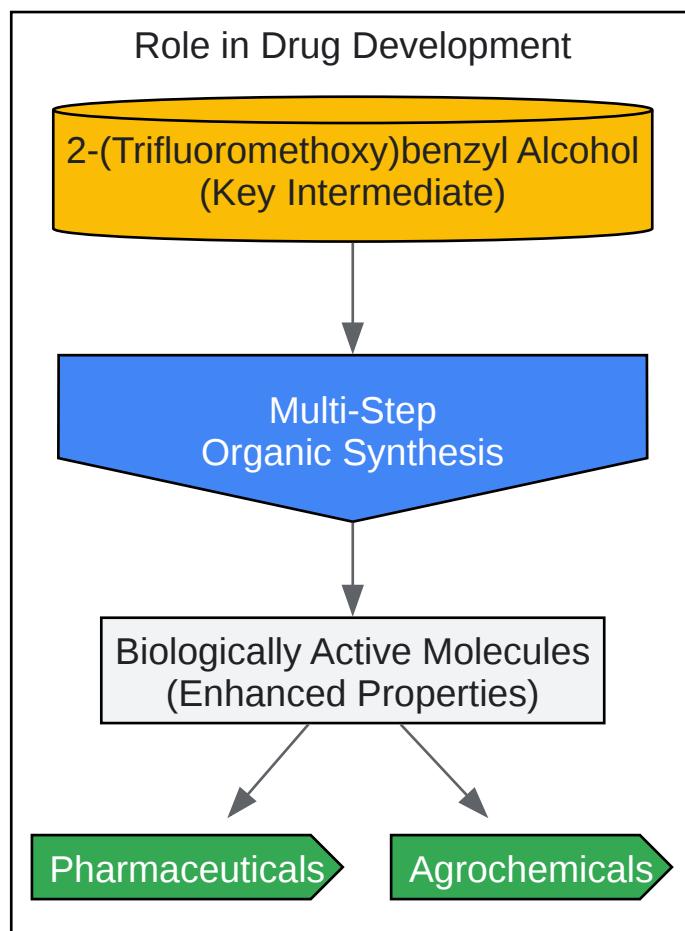
- 2-(Trifluoromethoxy)benzoic acid
- Borane-tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$), 1M solution in THF
- Tetrahydrofuran (THF), anhydrous
- Hydrochloric acid (HCl), aqueous solution (e.g., 3-6N)
- Ethyl acetate
- Deionized water
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4), anhydrous

Procedure:

- Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve 2-(trifluoromethoxy)benzoic acid in anhydrous THF.
- Cooling: Cool the solution to 0 °C using an ice-water bath.
- Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex solution dropwise via the dropping funnel to the stirred solution, maintaining the internal temperature at or below 5 °C. The molar ratio of the borane complex to the benzoic acid is typically around 2:1.[4]
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1.5 to 3 hours to ensure the reaction goes to completion.[4]
- Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the flask back to 0 °C. Cautiously and slowly add aqueous HCl to quench the excess borane complex. Vigorous gas evolution (hydrogen) will occur. Continue the addition until the gas evolution ceases.[4]

- Extraction: Add deionized water to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (typically 2-3 times).[4]
- Workup: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[4]
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The resulting **2-(Trifluoromethoxy)benzyl alcohol** can be further purified by vacuum distillation or column chromatography if necessary.





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